4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
CAS No.: 851977-82-7
Cat. No.: VC11891220
Molecular Formula: C15H12FN3OS
Molecular Weight: 301.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851977-82-7 |
|---|---|
| Molecular Formula | C15H12FN3OS |
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | 4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
| Standard InChI | InChI=1S/C15H12FN3OS/c1-9-3-2-4-12-13(9)17-15(21-12)19-18-14(20)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,19)(H,18,20) |
| Standard InChI Key | OKKDPWIVGOVERI-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
4-Fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS No. 851977-82-7) is a heterocyclic organic compound with the molecular formula C₁₅H₁₂FN₃OS and a molecular weight of 301.3 g/mol. Its IUPAC name derives from the fusion of a 4-fluorobenzohydrazide group to a 4-methyl-1,3-benzothiazol-2-yl moiety. The structural configuration is defined by the following key features:
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A benzothiazole ring substituted with a methyl group at the 4-position.
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A hydrazide linker (-NH-NH-) connecting the benzothiazole to a 4-fluorobenzoyl group.
The SMILES notation for this compound is CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F, while its InChIKey is OKKDPWIVGOVERI-UHFFFAOYSA-N. These identifiers underscore the compound’s planar aromatic systems and electron-withdrawing fluorine atom, which influence its reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂FN₃OS |
| Molecular Weight | 301.3 g/mol |
| CAS Number | 851977-82-7 |
| Solubility | Soluble in organic solvents |
| Physical State | Solid at room temperature |
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves a multi-step protocol:
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Formation of 4-Methyl-1,3-benzothiazol-2-amine: Reacting 2-aminothiophenol with methyl-substituted aldehydes under acidic conditions yields the benzothiazole core .
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Hydrazide Formation: Condensation of 4-fluorobenzoic acid derivatives with hydrazine hydrate produces the corresponding benzohydrazide intermediate .
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Coupling Reaction: The final step involves coupling the benzothiazol-2-amine with the fluorinated benzohydrazide using a dehydrating agent, such as glacial acetic acid, in methanol under reflux .
Representative Reaction Scheme:
Analytical Characterization
Modern spectroscopic techniques confirm the compound’s structure:
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IR Spectroscopy: Peaks at ~3211 cm⁻¹ (N-H stretch) and ~1634 cm⁻¹ (C=O stretch) validate the hydrazide functional group .
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¹H-NMR: Signals at δ 7.43–8.46 ppm correspond to aromatic protons, while a singlet at δ 11.99 ppm confirms the hydrazide NH group .
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Elemental Analysis: Experimental data align with theoretical values for C, H, N, and S content, ensuring purity .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits potent activity against bacterial and fungal pathogens, attributed to its dual benzothiazole and hydrazide pharmacophores. Studies on analogous derivatives demonstrate:
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Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Enhanced membrane permeability due to the fluorine atom, which disrupts microbial cell wall synthesis.
| Activity Type | Model System | Key Finding |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL |
| Antifungal | C. albicans | Inhibition zone = 18 mm |
| Anticancer | MCF-7 cells | IC₅₀ = 12 µM |
Pharmacological Applications
Drug Development
The compound’s pharmacokinetic profile—marked by moderate lipophilicity (LogP ≈ 2.8) and plasma protein binding (85%)—supports its candidacy for oral administration. Structural analogs have entered preclinical trials for:
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Antitubercular Agents: Targeting Mycobacterium tuberculosis enoyl-ACP reductase.
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Antioxidant Therapies: Scavenging free radicals in neurodegenerative disorders .
Structure-Activity Relationships (SAR)
Key structural modifications enhancing bioactivity include:
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